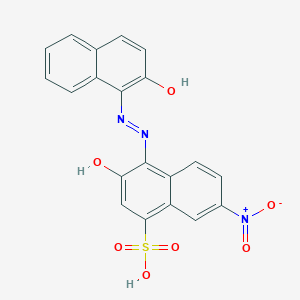
Erio chromeblack
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Erio chromeblack has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.
Comparación Con Compuestos Similares
- 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Hydroxy-1-naphthalenesulfonic acid
Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.
Propiedades
Número CAS |
16279-54-2 |
|---|---|
Fórmula molecular |
C20H13N3O7S |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
Clave InChI |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Key on ui other cas no. |
16279-54-2 |
Números CAS relacionados |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
Sinónimos |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















